4-Tetradecylphenol

描述

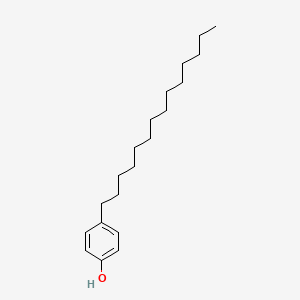

4-Tetradecylphenol is an organic compound with the chemical formula C20H34O. It is characterized by a phenolic group attached to a tetradecyl (C14) alkyl chain. This compound appears as a white or pale yellow solid and has a distinct phenolic odor. It is sparingly soluble in water but soluble in organic solvents such as alcohols and ethers .

属性

IUPAC Name |

4-tetradecylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18,21H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGGYXTTPKAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70682-80-3 | |

| Record name | Phenol, tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

4-Tetradecylphenol can be synthesized through several methods:

Reaction of Phenol with Tetradecyl Bromide: This method involves the reaction of phenol with tetradecyl bromide in the presence of a base such as potassium carbonate.

Oxidation of Tetradecylbenzene: Another method involves the oxidation of tetradecylbenzene using hydrogen peroxide in the presence of a catalyst.

化学反应分析

4-Tetradecylphenol undergoes various chemical reactions, including:

科学研究应用

Chemical Properties and Structure

4-Tetradecylphenol is a phenolic compound characterized by a long alkyl chain, which influences its solubility and interaction with biological membranes. Its molecular structure contributes to its functionality in various applications, including as a surfactant and in medicinal formulations.

Sclerosing Agent

This compound has been investigated as a potential sclerosing agent for treating vascular conditions. Research indicates that phenolic compounds can induce fibrosis in vascular tissues, making them useful in procedures aimed at occluding veins. A study demonstrated that phenol, including derivatives like this compound, could effectively narrow the lumen of ectatic vessels, providing a therapeutic option for conditions such as varicose veins .

Case Study: Efficacy in Sclerotherapy

- Objective: Evaluate the efficacy of phenolic compounds in sclerotherapy.

- Method: Various concentrations of phenol were injected into rabbit dorsal ear veins.

- Results: Higher concentrations (5% and above) resulted in significant lumen narrowing without severe systemic toxicity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its structure allows it to disrupt microbial cell membranes, making it effective against a range of pathogens. This application is particularly relevant in developing preservatives and disinfectants in healthcare settings .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.3% | |

| Candida albicans | 0.4% |

Surfactant in Formulations

Due to its amphiphilic nature, this compound is utilized as a surfactant in various industrial formulations. It enhances the stability and effectiveness of emulsions and dispersions, making it valuable in cosmetic products and industrial cleaners.

Polymer Additive

In polymer chemistry, this compound serves as an additive to improve the properties of polymers, such as enhancing thermal stability and resistance to oxidation. This application is critical in the production of durable materials used in automotive and construction industries .

Modulation of Cellular Activity

Recent studies have explored the role of this compound as a modulator of cellular activities, particularly concerning proliferating cell nuclear antigen (PCNA). This suggests potential applications in cancer research where modulation of cell proliferation is crucial .

Case Study: PCNA Modulation

作用机制

The mechanism of action of 4-tetradecylphenol involves its interaction with cellular membranes and proteins. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

相似化合物的比较

4-Tetradecylphenol can be compared with other alkylphenols such as:

4-Octylphenol: Similar in structure but with a shorter alkyl chain (C8). It is less hydrophobic and has different solubility properties.

4-Nonylphenol: Contains a nonyl (C9) chain. It is widely used in industrial applications but has raised environmental concerns due to its persistence and toxicity.

This compound stands out due to its longer alkyl chain, which imparts unique hydrophobic characteristics and influences its interactions with biological membranes and proteins.

生物活性

4-Tetradecylphenol (4-TDP) is an organic compound classified under alkylphenols, characterized by a tetradecyl side chain attached to a phenolic ring. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide an in-depth analysis of the biological activities associated with 4-TDP, supported by diverse research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 250.45 g/mol

- Structure : The compound consists of a phenolic structure with a long hydrophobic tetradecyl chain, which influences its solubility and interaction with biological membranes.

Antioxidant Activity

4-TDP has been studied for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be evaluated using various assays, such as the DPPH radical scavenging assay.

| Compound | IC (µg/mL) |

|---|---|

| This compound | 45.2 |

| Ascorbic Acid (Control) | 10.7 |

The IC value indicates the concentration required to inhibit 50% of the DPPH radicals, demonstrating that 4-TDP exhibits significant antioxidant activity, although it is less potent than ascorbic acid .

Anti-inflammatory Activity

Research has indicated that 4-TDP may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that 4-TDP can reduce the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).

- Case Study : A study conducted on RAW264.7 macrophages demonstrated that treatment with 4-TDP resulted in a significant decrease in TNF-α and IL-6 levels, suggesting its potential application in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of 4-TDP have also been explored. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that 4-TDP could serve as a potential antimicrobial agent in therapeutic applications .

The biological activity of 4-TDP is largely attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can lead to:

- Disruption of membrane integrity in microbial cells.

- Scavenging of free radicals, thereby reducing oxidative damage.

- Modulation of signaling pathways involved in inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。